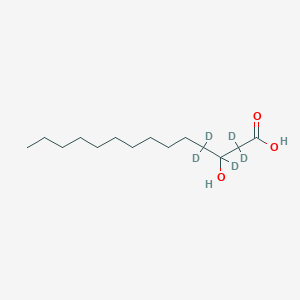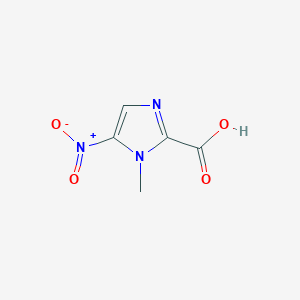
2,2,3,4,4-pentadeuterio-3-hydroxytetradecanoic acid
Overview
Description
2,2,3,4,4-pentadeuterio-3-hydroxytetradecanoic acid is a deuterated form of 3-hydroxytetradecanoic acid, where five hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,4-pentadeuterio-3-hydroxytetradecanoic acid typically involves the deuteration of 3-hydroxytetradecanoic acid. This process can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized reactors and catalysts. The production process is designed to ensure high purity and yield of the deuterated compound, making it suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
2,2,3,4,4-pentadeuterio-3-hydroxytetradecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include deuterated ketones, alcohols, and substituted derivatives, which are valuable intermediates in various chemical syntheses .
Scientific Research Applications
2,2,3,4,4-pentadeuterio-3-hydroxytetradecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry and NMR studies.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the role of fatty acids in cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in disease diagnosis.
Industry: Utilized in the development of deuterated drugs and other specialized chemical products
Mechanism of Action
The mechanism of action of 2,2,3,4,4-pentadeuterio-3-hydroxytetradecanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into lipid membranes, affecting membrane fluidity and function. It may also influence enzymatic activities and metabolic processes by acting as a substrate or inhibitor .
Comparison with Similar Compounds
Similar Compounds
- DL-β-Hydroxymyristic acid
- 2-Hydroxytetradecanoic acid
- DL-β-Hydroxylauric acid
- (±)-3-Hydroxydecanoic acid
- 12-Hydroxydodecanoic acid
Uniqueness
2,2,3,4,4-pentadeuterio-3-hydroxytetradecanoic acid is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for precise tracing in metabolic studies, making it a valuable tool in various scientific investigations .
Properties
IUPAC Name |
2,2,3,4,4-pentadeuterio-3-hydroxytetradecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)/i11D2,12D2,13D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRNZOYKSNPPBF-RWKHAKRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCC)C([2H])(C([2H])([2H])C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584034 | |
| Record name | 3-Hydroxy(2,2,3,4,4-~2~H_5_)tetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284487-60-1 | |
| Record name | 3-Hydroxy(2,2,3,4,4-~2~H_5_)tetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2',2'',2'''-{(E)-Ethene-1,2-diylbis[(6-hydroxy-3,1-phenylene)methylenenitrilo]}tetraacetic acid](/img/structure/B1627046.png)


![2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B1627051.png)








